5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-methoxybenzyl hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. It can inhibit enzymes, bind to nucleic acids, and interact with proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar biological activities.
1,2,4-Oxadiazole: Another isomer with distinct properties and applications.
1,2,5-Oxadiazole: Known for its high-energy applications.
Uniqueness
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the methoxyphenyl and thiol groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-4-2-3-7(5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMIXUMYIIXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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